molecular formula C6H11N3O2S B13207165 (1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide

(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Cat. No.: B13207165
M. Wt: 189.24 g/mol
InChI Key: YAJOLSGEHOCISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide” is a chemical compound with the following properties:

    Chemical Formula: CHNOS

    Molecular Weight: 189.24 g/mol

    Smiles Notation: CC1=NN(C(=C1)CS(=O)(=O)N)C

Preparation Methods

Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. Research and development efforts may be ongoing to explore its synthesis on a larger scale.

Chemical Reactions Analysis

Reactivity: “(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide” can participate in various chemical reactions, including:

    Oxidation: Undergoes oxidation reactions.

    Reduction: Reacts with reducing agents.

    Substitution: May undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO).

    Reduction: Reducing agents like sodium borohydride (NaBH).

    Substitution: Nucleophiles (e.g., amines) in the presence of suitable solvents.

Major Products: The specific products formed during these reactions would depend on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry:

  • “(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide” may serve as a building block for the synthesis of more complex molecules.
  • Its reactivity could be harnessed for designing novel ligands or catalysts.
Biology and Medicine:
  • Limited information is available regarding its biological applications. Further research is needed to explore potential pharmacological properties.
Industry:
  • No established industrial applications currently exist.

Mechanism of Action

The exact mechanism by which “(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide” exerts its effects remains unknown. Further studies are required to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Unfortunately, there are no direct comparisons available for this compound. related pyrazole derivatives and sulfonamides may provide insights into its uniqueness.

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

(2,5-dimethylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-5-3-6(9(2)8-5)4-12(7,10)11/h3H,4H2,1-2H3,(H2,7,10,11)

InChI Key

YAJOLSGEHOCISO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CS(=O)(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.